3-(2H-1,2,3-Triazol-2-yl)propan-1-amine
Description
3-(2H-1,2,3-Triazol-2-yl)propan-1-amine is a heterocyclic amine featuring a 1,2,3-triazole ring attached to a propylamine backbone. The compound is structurally characterized by the presence of a non-aromatic triazole (2H-1,2,3-triazole) linked via a three-carbon chain to a primary amine group. This configuration imparts unique physicochemical properties, including moderate polarity due to the amine group and the electron-rich triazole ring. The hydrochloride salt form (CAS EN300-114844) is commercially available and commonly used in pharmaceutical and agrochemical research .
The triazole ring enhances metabolic stability and hydrogen-bonding capacity, making the compound a valuable building block in drug discovery. Applications include its use as a precursor in synthesizing bitopic ligands for dopamine receptors (e.g., in Example 1 of ) and as an intermediate in medicinal chemistry .
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-(triazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C5H10N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1-2,5-6H2 |
InChI Key |
SXJKZCLYUDXHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CCCN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 GPR88 Agonists
One of the notable applications of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine is in the development of GPR88 agonists. GPR88 is an orphan receptor implicated in various neurological disorders. Research has shown that substituting the amine functionality in GPR88 agonists with a triazole moiety retains biological activity while enhancing potency. Specifically, 1H-1,2,3-triazoles have been identified as effective bioisosteres for amides, leading to the discovery of compounds with improved pharmacological profiles. For instance, a series of 1,4-disubstituted 1H-1,2,3-triazoles demonstrated significant GPR88 agonist activity with EC50 values as low as 14 nM, indicating their potential for therapeutic use in treating striatal-associated disorders .
Table 1: Structure–Activity Relationship (SAR) of Triazole Derivatives
| Compound | Substitution Pattern | EC50 (nM) | Emax (%) |
|---|---|---|---|
| 25 | 1H-1,2,3-triazole | 60 | 101 |
| 26 | 1H-1,2,4-triazole | 95 | 100 |
| Reference | RTI-13951-33 | 45 | 100 |
1.2 Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. In vitro studies using the MTT assay have shown that these compounds can inhibit the growth of breast cancer (MDA-MB-231), prostate carcinoma (LNCaP), and colorectal adenocarcinoma (Caco-2) cell lines . The mechanism involves interactions with DNA and bovine serum albumin (BSA), suggesting that triazole derivatives can effectively target cancer cells while minimizing damage to normal cells.
Synthesis and Structural Investigations
The synthesis of triazole derivatives typically involves "click chemistry," which allows for the efficient formation of these compounds through reactions between alkynes and azides under mild conditions. This method not only simplifies the synthetic process but also enhances the yield and purity of the final products . Structural investigations using techniques such as NMR and X-ray crystallography have provided insights into the molecular conformation and interaction dynamics of these compounds with biological targets.
Biological Interactions
3.1 DNA Interactions
Studies have demonstrated that triazole derivatives can bind to DNA through intercalation mechanisms or by forming hydrogen bonds with nucleobases. This property is crucial for their anticancer activity as it disrupts DNA replication in cancer cells . Molecular docking studies further elucidate how these compounds fit into DNA grooves and interact at the molecular level.
3.2 Serum Albumin Binding
The interaction of triazole derivatives with serum albumin affects their pharmacokinetics and bioavailability. Binding studies indicate that these compounds exhibit strong affinity towards BSA, which plays a pivotal role in drug distribution within the body . Understanding these interactions helps in optimizing formulations for enhanced therapeutic efficacy.
Comparison with Similar Compounds
Positional Isomers: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole
- 3-(1H-1,2,3-Triazol-1-yl)propan-1-amine (CAS 4369-58-8): This isomer differs in the triazole ring substitution (1-yl vs. 2-yl).
Substituted Triazole Derivatives
- This derivative is highlighted for applications in pharmaceuticals and agrochemicals .
- 3,3,3-Trifluoro-2-(1H-1,2,4-Triazol-1-yl)propan-1-amine (CAS 1157126-01-6) : The trifluoromethyl group increases electronegativity and metabolic resistance, making it suitable for fluorinated drug candidates .
Heterocycle Variants
Imidazole-Based Analogues
- 3-(2-Methyl-1H-Imidazol-1-yl)propan-1-amine : Replacing triazole with imidazole introduces a second nitrogen atom in the five-membered ring, altering electronic properties. This compound (boiling point 110–112°C) exhibits higher basicity and may interact differently with biological targets. However, it carries significant hazards (skin corrosion, acute toxicity) compared to triazole derivatives .
Oxadiazole and Thiophene Derivatives
- However, the thiophene moiety may introduce phototoxicity risks .
- 1-(3-(6-Chloro-2H-Chromen-3-yl)-1,2,4-Oxadiazol-5-yl)-3-(Methylthio)propan-1-amine (CAS 1269534-64-6) : The chromen-oxadiazole system extends conjugation, favoring fluorescence properties for imaging applications .
Comparative Analysis Table
Key Research Findings
- Triazole Positional Isomerism : The 2H-1,2,3-triazole isomer in the target compound shows superior metabolic stability compared to 1H-triazole derivatives, as evidenced by its use in dopamine receptor ligands .
- Impact of Fluorination : The trifluoromethyl derivative (CAS 1157126-01-6) demonstrates enhanced bioavailability in preclinical studies, highlighting the role of electronegative groups in drug design .
- Hazard Profiles : Imidazole-based analogues (e.g., ) exhibit higher acute toxicity (Skin Corrosion Category 1B) compared to triazole derivatives, limiting their therapeutic utility .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for 1,2,3-triazole synthesis. For 3-(2H-1,2,3-Triazol-2-yl)propan-1-amine, this method involves reacting propargylamine with an azide precursor. A representative protocol from PMC6332172 uses:
-
Propargylamine (1.0 equiv)
-
Benzyl azide (1.2 equiv)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 12 hours.
The reaction proceeds via a stepwise mechanism, with copper(I) acetylide formation followed by azide coordination and cyclization. Yields typically exceed 85%, though purification requires chromatography due to copper residues.
Table 1: Optimization of CuAAC Conditions
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% CuSO₄ | +15% |
| Solvent System | t-BuOH/H₂O | +20% |
| Temperature | 25°C | Minimal Δ |
| Reaction Time | 12 hours | Plateau |
SN2 Azidation Followed by Cyclization
Chloroamide Intermediate Route
PMC6332172 details a solid-phase synthesis where chloroamide intermediates undergo azidation and cyclization:
-
Chloroamide Formation : React AMEBA resin-bound amines with chloro-acid chlorides (e.g., chloroacetyl chloride) in CH₂Cl₂/TEA (yield: 92–95%).
-
Azidation : Treat with NaN₃ in DMF (24 hours, 25°C) to form α-azidoamide.
-
Cyclization : Perform Huisgen cycloaddition with terminal alkynes (e.g., propargylamine) under Cu(I) catalysis.
This method achieves three diversity points but requires specialized resin handling.
Acid Chloride-Mediated Triazole Assembly
Triazole-4-carboxylic Acid Derivatives
PMC3791931 demonstrates triazole formation via aryl azides and ethyl acetoacetate:
Key Data:
-
Step 1 Yield : 78–82%
-
Acid Chloride Conversion : >95%
-
Amine Reduction Efficiency : 70–75%
Transition Metal-Catalyzed Cyclization
Advantages:
-
Avoids toxic reagents (e.g., HN₃).
-
Industrial-scale feasibility (10–100 kg batches).
Multicomponent Reaction Strategies
One-Pot Triazole-Amine Synthesis
PMC9786072 reports a tandem approach:
-
React propargylamine, benzyl azide, and Cu(I) in MeCN/H₂O.
-
Direct isolation via acid-base extraction (HCl/NaOH).
Conditions :
-
0.1 M reactant concentration
-
50°C, 6 hours
-
Yield : 88% (purity >90% by HPLC)
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| CuAAC | 85% | >90% | Moderate | $$$ |
| SN2/Cyclization | 75% | 85% | Low | $$ |
| Acid Chloride | 70% | 80% | High | $$$$ |
| Glyoxal Cyclization | 65% | 95% | High | $ |
| One-Pot | 88% | 90% | Moderate | $$$ |
Challenges and Optimization Strategies
Byproduct Formation in CuAAC
Copper residues and regioisomeric triazoles (1,4- vs. 1,5-) complicate purification. PMC6332172 recommends:
Amine Oxidation
The primary amine group is prone to oxidation during triazole formation. Solutions include:
-
Protective Groups : tert-Butoxycarbonyl (Boc) protection (removed via TFA).
-
Inert Atmosphere : Conduct reactions under N₂/Ar.
Industrial-Scale Considerations
The glyoxal bishydrazone route is most viable for bulk production due to:
-
Low Catalyst Cost : MnO₂ at $5–10/kg.
-
Minimal Waste : H₂O and N₂ as byproducts.
-
Safety Profile : Avoids explosive intermediates (e.g., NaN₃).
Emerging Techniques
Q & A
Q. What are the established synthetic methodologies for 3-(2H-1,2,3-Triazol-2-yl)propan-1-amine, and what analytical techniques are critical for verifying its structural integrity?
Answer: The compound is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the propan-1-amine chain. For example, CuAAC reactions using alkynes and azides in toluene with catalysts like copper iodide yield triazole derivatives (21% yield in analogous syntheses) . Alternative routes include nucleophilic substitution, as seen in the synthesis of triazole-functionalized amines using propargyl bromides and amines in THF with potassium carbonate as a base .
Q. Key analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., triazole protons at δ 7.5–8.0 ppm and amine protons at δ 1.5–2.5 ppm).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies amine N-H stretches (~3300 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹).
Q. Table 1: Comparison of Synthetic Routes
| Method | Reactants/Conditions | Yield | Key Reference |
|---|---|---|---|
| CuAAC | Alkyne, azide, CuI, toluene | 21% | |
| Nucleophilic Substitution | Propargyl bromide, THF, K₂CO₃ | Mixed* | |
| *Byproducts reported; requires purification optimization. |
Q. What safety protocols and handling precautions are recommended for researchers working with this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin corrosion Category 1B) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, which may cause respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid ignition sources, and dispose as hazardous waste .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational chemistry approaches enhance the design and optimization of synthetic routes for this compound?
Answer: Integrated computational-experimental frameworks, such as quantum chemical reaction path searches , can predict viable intermediates and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs density functional theory (DFT) to simulate reaction pathways and identify optimal conditions (e.g., solvent polarity, catalyst loading) before lab validation . Machine learning models trained on experimental datasets (e.g., reaction yields, byproducts) further refine synthetic parameters, reducing trial-and-error experimentation .
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Role in Synthesis | Example Value |
|---|---|---|
| Solvent polarity | Affects cycloaddition kinetics | Toluene (ε = 2.4) |
| Catalyst loading | CuI concentration | 5 mol% |
| Temperature | Thermal control of selectivity | 60–80°C |
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions in the synthesis of triazole-containing amines?
Answer: Discrepancies often arise from unaccounted intermediates or side reactions. A systematic approach includes:
Byproduct Analysis : Use HPLC-MS to characterize impurities (e.g., dimerization products or oxidation byproducts) .
Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
Computational Validation : Re-run simulations with revised parameters (e.g., solvent effects or steric hindrance) to align with experimental observations .
For example, reports byproduct formation in propargylamine syntheses, which were mitigated by switching from acetonitrile to THF and adjusting base strength .
Q. What catalytic applications have been explored for triazole-functionalized amines, and how does structural modification impact activity?
Answer: Triazole-amine hybrids serve as ligands in catalysis. For instance, N-propargyl-di(2-picolyl)amine (a structurally related compound) acts as a precursor for triazole-containing ligands in transition-metal catalysis, enhancing stability and electron donation . Modifications such as:
- Substituent Effects : Electron-withdrawing groups on the triazole ring increase Lewis acidity in metal complexes.
- Chain Length : Longer alkyl chains (e.g., propan-1-amine vs. ethanamine) improve solubility in nonpolar solvents .
Q. How can researchers address low yields in CuAAC-based syntheses of this compound?
Answer: Yield optimization strategies include:
- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., CuI vs. CuSO₄·ascorbate) .
- Solvent Optimization : Use mixed solvents (e.g., toluene/DMF) to balance reactant solubility and reaction rate .
- Stoichiometric Adjustments : Ensure a 1:1 molar ratio of azide to alkyne to minimize side reactions .
Q. What are the emerging applications of this compound in medicinal chemistry or materials science?
Answer: While direct studies are limited, analogous triazole-amine compounds show:
- Antimicrobial Activity : Triazole derivatives inhibit bacterial growth via membrane disruption (e.g., gram-positive bacteria MIC = 8–16 µg/mL) .
- Polymer Functionalization : Triazoles enhance thermal stability in epoxy resins when incorporated as crosslinkers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
